molecular formula C17H13N B1224881 Pyren-1-ylmethanamine CAS No. 3786-54-7

Pyren-1-ylmethanamine

Cat. No.: B1224881
CAS No.: 3786-54-7
M. Wt: 231.29 g/mol
InChI Key: TZNXEWGKCWPLQI-UHFFFAOYSA-N
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Description

Pyren-1-ylmethanamine, also known as 1-pyrenemethylamine, is an organic compound with the molecular formula C₁₇H₁₃N. It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features a primary amine group attached to the pyrene ring. This compound is notable for its strong fluorescence properties, making it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyren-1-ylmethanamine can be synthesized through several methodsAnother method includes the reaction of pyrene with formaldehyde and ammonia, leading to the formation of the desired amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired application and production scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrene derivatives, such as nitro, sulfonyl, and halogenated pyrenes, which have distinct properties and applications .

Scientific Research Applications

Pyren-1-ylmethanamine is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of pyren-1-ylmethanamine involves its ability to intercalate into nucleic acid structures and interact with various biomolecules. The pyrene moiety exhibits strong π-π stacking interactions, which facilitate binding to nucleic acids and proteins. This interaction can lead to changes in fluorescence properties, enabling sensitive detection and analysis .

Comparison with Similar Compounds

Uniqueness: Pyren-1-ylmethanamine stands out due to its strong fluorescence and ability to form stable complexes with nucleic acids and proteins. These properties make it particularly useful in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

pyren-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNXEWGKCWPLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383192
Record name Pyren-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3786-54-7
Record name Pyren-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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